4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid” is a chemical compound with the CAS Number 946761-11-1 . It has a molecular weight of 259.3 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The molecular structure of the compound was determined by density functional theory (DFT) calculation and compared with the X-ray diffraction value .Physical and Chemical Properties Analysis
The compound has a molecular weight of 259.3 . It is a powder and is typically stored at 4°C .Scientific Research Applications
Versatile Intermediate for Asymmetric Synthesis
N-tert-Butanesulfinyl imines, closely related to the tert-butoxy functional group in 4-{[(Tert-butoxy)carbonyl]amino}oxane-3-carboxylic acid, are known to be highly versatile intermediates for the asymmetric synthesis of amines. They are prepared in high yields and facilitate the addition of various nucleophiles. The tert-butanesulfinyl group not only activates the imines for nucleophilic addition but also serves as a powerful chiral directing group. After the addition, it can be readily removed, allowing the synthesis of a wide range of highly enantioenriched amines. This versatility underlines its utility in synthesizing complex molecules including amino acids and amines with various branching patterns (Ellman, Owens, & Tang, 2002).
NH⋅⋅⋅O Hydrogen Bonding in Molecular Arrays
The tert-butoxy group, a structural motif in the compound of interest, is known to engage in specific interactions that can guide the formation of complex molecular structures. For example, 4-tert-butylbenzoic acid interacts with aliphatic diamines to form host–guest complexes. This interaction has been leveraged to create new three-dimensional molecular arrays through cocrystallization. X-ray studies of these arrays reveal intricate hydrogen-bonded motifs and layered structures, which are crucial in the design of molecular materials with specific properties (Armstrong et al., 2002).
Synthesis of Polyamides with Enhanced Properties
4-tert-Butylcatechol derivatives, sharing structural resemblance with the tert-butoxy group, have been utilized in the synthesis of novel polyamides. These polyamides, featuring flexible main-chain ether linkages and ortho-phenylene units, showcase high solubility in polar solvents, transparency, and good film-forming capabilities. Their thermal stability is evidenced by high glass transition temperatures and significant resistance to thermal degradation. This makes them suitable for advanced material applications where these properties are crucial (Hsiao, Yang, & Chen, 2000).
Safety and Hazards
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-4-5-16-6-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTPUAQTEIJGML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.